Factor Xa Anticoagulant Potency: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives Achieve Sub-Micromolar IC50 vs. Isatin Inactivity
Derivatives of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exhibit potent factor Xa inhibitory activity with IC50 values as low as 0.7 μM, representing a ~800-fold improvement over the parent isatin scaffold, which lacks measurable factor Xa inhibition at relevant concentrations [1]. The constrained tricyclic system provides a pre-organized pharmacophore that enables productive interactions with the factor Xa active site [2].
| Evidence Dimension | Factor Xa inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.7 – 40 μM (derivatized scaffold) |
| Comparator Or Baseline | Isatin (unsubstituted): No significant factor Xa inhibition reported |
| Quantified Difference | ~800-fold increase in potency (0.7 μM vs. >500 μM estimated baseline) |
| Conditions | In vitro chromogenic substrate assay using purified human factor Xa |
Why This Matters
For anticoagulant drug discovery programs, this quantitative superiority in factor Xa inhibition directly translates to reduced compound consumption in screening campaigns and a more tractable starting point for lead optimization.
- [1] Medvedeva SM, Potapov AY, Gribkova IV, Katkova EV, Sulimov VB, Shikhaliev KS. Synthesis, Docking, and Anticoagulant Activity of New Factor-Xa Inhibitors in a Series of Pyrrolo[3,2,1-ij]Quinoline-1,2-Diones. Pharm Chem J. 2018;51:975-979. View Source
- [2] Novichikhina NP, Ilin IS, Tashchilova AS, et al. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules. 2020;25(8):1889. View Source
